4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid
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Overview
Description
4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid is a synthetic organic compound with a complex structure that includes a benzoic acid moiety linked to a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via an alkylation reaction using an alkyl halide in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the pyrimidine moiety.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrimidine moiety is particularly significant, as pyrimidine derivatives are known for their biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound shares a similar benzoic acid and pyrimidine structure but differs in the substitution pattern on the pyrimidine ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with a pyrimidine core, but with an indole moiety instead of a benzoic acid.
Uniqueness
4-[[Methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a pyrimidine derivative makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[[methyl-(4-propan-2-ylpyrimidine-5-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)15-14(8-18-10-19-15)16(21)20(3)9-12-4-6-13(7-5-12)17(22)23/h4-8,10-11H,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSVVVJOQLMFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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